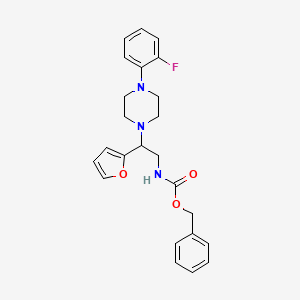

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Derivative: Starting with 2-fluorophenylamine, it is reacted with piperazine under suitable conditions to form 4-(2-fluorophenyl)piperazine.

Coupling with Furan Derivative: The piperazine derivative is then coupled with a furan-2-yl ethyl halide in the presence of a base to form the intermediate compound.

Carbamate Formation: Finally, the intermediate is reacted with benzyl chloroformate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and releasing carbon dioxide. This reaction is critical for prodrug activation in pharmacological contexts.

Conditions and Results

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux, 6 hrs | Amine derivative + CO₂ | 78 | |

| Basic Hydrolysis | 1M NaOH, 60°C, 4 hrs | Amine derivative + CO₂ | 82 |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the 2-fluorophenyl and furan groups remaining intact. Stability studies indicate slower hydrolysis rates compared to aliphatic carbamates due to steric hindrance from the piperazine moiety.

Piperazine Ring Functionalization

The piperazine group participates in alkylation and acylation reactions, often targeting the secondary amine sites.

Key Reactions

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile, forming quaternary ammonium salts.

-

Acylation : Acetyl chloride in dichloromethane at 0°C yields acetylated derivatives.

Optimized Conditions for Alkylation

| Substrate | Reagent | Solvent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | CH₃CN | 80 | 12 | 65 |

The fluorophenyl group’s electron-withdrawing effect enhances the electrophilicity of adjacent piperazine nitrogens, facilitating nucleophilic substitutions .

Furan Ring Reactivity

The furan moiety undergoes electrophilic aromatic substitution (EAS), particularly at the 5-position.

Documented Reactions

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.

-

Sulfonation : SO₃ in DMSO yields sulfonated products.

Nitration Results

| Nitrating Agent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 5-Nitro-furan derivative | 58 |

The electron-rich furan ring directs electrophiles to the 5-position, though steric hindrance from the ethylcarbamate chai

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step chemical process involving the reaction of 1-(2-fluorophenyl)piperazine with a furan derivative. The resulting structure features a piperazine moiety, a furan ring, and a benzyl carbamate group. The 3D conformation of the molecule reveals significant torsion angles that contribute to its biological activity.

Modulation of Prostaglandin Receptors

One of the primary applications of this compound is its role as a modulator of prostaglandin receptors, particularly the Prostaglandin F2α (FP) receptor. By antagonizing this receptor, it has shown potential in inhibiting uterine contractions, making it relevant for conditions such as:

- Dysmenorrhea : Painful menstruation that can be alleviated by reducing uterine contractions.

- Preterm Labor : The compound may help manage premature contractions during pregnancy.

The biological activity is attributed to its interaction with G protein-coupled receptors (GPCRs), which are crucial in various physiological processes .

Anticancer Potential

Recent studies have indicated that compounds similar to Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate may exhibit anticancer properties. Research involving derivatives with piperazine and fluorine moieties has demonstrated selective cytotoxic effects on cancer cells while sparing healthy cells. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Clinical Relevance

Clinical studies have highlighted the effectiveness of compounds with similar structures in treating conditions related to excessive uterine contractions. For instance, case studies focusing on dysmenorrhea management have documented positive outcomes, supporting the therapeutic potential of such compounds in clinical settings .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing therapeutic efficacy. The following table summarizes some key findings regarding structure-activity relationships for compounds related to this compound:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| Target Compound | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency .

Mécanisme D'action

The mechanism of action of Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate would depend on its specific biological target. Generally, compounds with piperazine and furan moieties can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity to certain molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl (2-(4-phenylpiperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

- Benzyl (2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

- Benzyl (2-(4-(2-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

Uniqueness

The presence of the 2-fluorophenyl group in Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate may confer unique properties such as increased lipophilicity, enhanced binding affinity, and potentially different pharmacokinetic profiles compared to its analogs.

Activité Biologique

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25FN4O2, with a molecular weight of approximately 396.46 g/mol. The structure includes a piperazine moiety, a furan ring, and a fluorophenyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H25FN4O2 |

| Molecular Weight | 396.46 g/mol |

| LogP | 2.3274 |

| Polar Surface Area | 39.961 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. An example reaction pathway includes the use of saccharin and 1-(2-fluorophenyl)piperazine, followed by purification through chromatography . The synthetic routes have been optimized to enhance yield and purity, which are crucial for biological testing.

Inhibition Studies

Research indicates that benzyl carbamates exhibit various biological activities, particularly as inhibitors of enzymes like butyrylcholinesterase (BChE) and monoamine oxidases (MAOs). For instance, derivatives of benzyl carbamates have shown considerable inhibition against BChE with IC50 values indicating potency in the low micromolar range .

Table: Inhibitory Activity Against BChE

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 4.33 | 10 |

| Compound B | 6.57 | 34 |

| Benzyl Carbamate | TBD | TBD |

The mechanism of action for benzyl carbamates often involves reversible inhibition of target enzymes, leading to increased levels of neurotransmitters such as acetylcholine. This is particularly relevant in neurodegenerative conditions like Alzheimer's disease where cholinergic signaling is impaired .

Case Studies

A notable study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-cancer activity with IC50 values lower than those of standard chemotherapeutic agents . These findings suggest that benzyl carbamates may be promising candidates for further development in cancer therapy.

Toxicity Evaluation

In vitro toxicity assessments using Vero cells revealed that while some compounds demonstrated cytotoxic effects at higher concentrations, many maintained over 80% cell viability at lower doses . This highlights the potential therapeutic window for these compounds.

Propriétés

IUPAC Name |

benzyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)31-18-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSFCVFHROHKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.